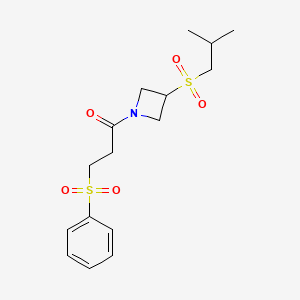
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C16H23NO5S2 and its molecular weight is 373.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound characterized by an azetidine ring and dual sulfonyl groups. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's reactivity is influenced by the electrophilic nature of its carbonyl group and the nucleophilic characteristics of the azetidine nitrogen, which may facilitate interactions with biological targets.
Structural Features
The compound consists of:
- An azetidine ring , a four-membered nitrogen-containing heterocycle.
- A propanone core with both isobutylsulfonyl and phenylsulfonyl substituents.
This combination enhances its pharmacological profile, potentially leading to improved efficacy in therapeutic applications compared to other azetidine derivatives.
Biological Activities
Research indicates that compounds containing azetidine rings and sulfonyl groups exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against cancer cell lines, particularly breast cancer cells (e.g., MCF-7) using MTT assays. The presence of sulfonamide groups is believed to enhance these activities by improving interaction with biological targets .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity and disrupting cellular processes.
- Cell Signaling Interference : The compound may modulate signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
Research Findings
A summary of relevant studies includes:
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating a series of related compounds, those with similar structural motifs demonstrated enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. This suggests that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Potential
Research into azetidine derivatives has indicated potential antimicrobial properties. Compounds structurally related to this compound have shown activity against various pathogens, warranting further investigation into its efficacy in clinical settings.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c1-13(2)12-24(21,22)15-10-17(11-15)16(18)8-9-23(19,20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAHZQFIZRJSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













